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Compound of Interest

Compound Name: Umbralisib

Cat. No.: B560156

Technical Support Center: Umbralisib Studies

This technical support center provides guidance for researchers, scientists, and drug
development professionals addressing the conflicting results observed in umbralisib clinical
trials. The information is presented in a question-and-answer format to directly address
potential issues and provide clarity on the available data.

Frequently Asked Questions (FAQSs)

Q1: What was the initial promise of umbralisib based on early clinical data?

Al: Umbralisib, a dual inhibitor of PI3K-delta and casein kinase 1-epsilon (CK1-epsilon),
initially showed significant promise in treating relapsed or refractory B-cell malignancies.[1][2]
The Phase 2b UNITY-NHL trial demonstrated clinically meaningful overall response rates
(ORR) in patients with marginal zone lymphoma (MZL) and follicular lymphoma (FL).[1][3][4][5]
Specifically, the ORR for MZL was 49%, with 16% of patients achieving a complete response,
and the ORR for FL was 43%, with a 3% complete response rate.[1][5] These encouraging
results led to its accelerated FDA approval in February 2021 for adult patients with relapsed or
refractory MZL who had received at least one prior anti-CD20-based regimen and for adult
patients with relapsed or refractory FL who had received at least three prior lines of systemic
therapy.[1][6][7]

Q2: What were the conflicting results that led to the withdrawal of umbralisib's FDA approval?
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A2: The primary conflicting data emerged from the Phase 3 UNITY-CLL trial, which evaluated
umbralisib in combination with the anti-CD20 monoclonal antibody ublituximab (a regimen
known as U2) in patients with chronic lymphocytic leukemia (CLL).[6][7] While the study met its
primary endpoint of improved progression-free survival, an analysis of overall survival (OS)
data revealed a potential increased risk of death in patients receiving the U2 combination
compared to the control arm.[6][7][8] This finding raised significant safety concerns.[6][8][9]
Due to these safety signals, the FDA determined that the risks of treatment with umbralisib
outweighed its benefits, leading to the voluntary withdrawal of the drug from the market by its
manufacturer, TG Therapeutics, in April 2022, and the formal withdrawal of its FDA approval in
June 2022.[6][7][8][9][10]

Q3: How did the safety profile of umbralisib in the UNITY-NHL trial compare to the concerns
raised by the UNITY-CLL trial?

A3: In the initial UNITY-NHL trial, umbralisib appeared to have a manageable safety profile,
with the most common adverse events being diarrhea, nausea, and fatigue.[11] It was
suggested that its unique dual-inhibition mechanism might lead to fewer immune-mediated
toxicities compared to other PI3K inhibitors.[11][12][13][14] However, the UNITY-CLL trial,
which had a comparator arm and a different patient population, revealed a more concerning
safety signal with a potential increased risk of death.[6][8] This discrepancy highlights the
importance of randomized controlled trials in fully characterizing the safety profile of a new
drug.

Q4: What is the proposed mechanism of action for umbralisib, and how might it relate to the
observed efficacy and toxicity?

A4: Umbralisib is a dual inhibitor of phosphoinositide 3-kinase-delta (PI3K-delta) and casein
kinase 1-epsilon (CK1-epsilon).[1][2]

o PI3K-delta inhibition: The PI3K-delta signaling pathway is crucial for the proliferation,
survival, and trafficking of B-cells.[11][15] By inhibiting this pathway, umbralisib can disrupt
the growth of malignant B-cells, which is the basis for its efficacy in B-cell lymphomas.[16]

e CK1-epsilon inhibition: CK1-epsilon is involved in the regulation of oncoprotein translation.[1]
Its inhibition by umbralisib is thought to contribute to the drug's anti-cancer effects.[1]
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The initial hypothesis was that the high selectivity for PI3K-delta and the novel inhibition of
CK1-epsilon would result in a more favorable safety profile compared to other PI3K inhibitors.
[11][12][13] However, the findings from the UNITY-CLL trial suggest that the interplay of these
inhibitions, potentially in combination with ublituximab, may lead to unforeseen toxicities.

Troubleshooting Guide for Unexpected
Experimental Results

This guide is intended for researchers working with umbralisib in a preclinical or non-clinical
research setting.
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Observed Issue

Potential Cause

Troubleshooting Steps

High level of cytotoxicity in

non-malignant immune cells

Off-target effects or on-target
effects on normal immune cell
function. The PI3K-delta
pathway is also important for

normal B-cell function.[11]

1. Dose-response analysis:
Determine the concentration at
which toxicity is observed and
compare it to the reported
effective concentrations for
inhibiting malignant cells. 2.
Comparative studies: Compare
the effects of umbralisib to
other PI3K inhibitors (e.qg.,
idelalisib, duvelisib) on the
same cell types. 3. Functional
assays: Assess the impact on
specific immune cell functions
(e.g., T-cell activation, B-cell
signaling) to understand the

mechanism of toxicity.

Discrepancy between in vitro

efficacy and in vivo results

Complex interactions within the
tumor microenvironment or
host immune system not
captured in vitro. The UNITY-
CLL trial highlighted the
importance of the in vivo

context.

1. In vivo modeling: Utilize
appropriate animal models that
recapitulate the human tumor
microenvironment and immune
system. 2.
Pharmacokinetic/Pharmacodyn
amic (PK/PD) analysis: Ensure
adequate drug exposure and
target engagement in your in
vivo model. 3.
Immunophenotyping: Analyze
the immune cell populations
within the tumor and peripheral
tissues to assess for

immunomodulatory effects.

Unexpected adverse events in

animal models

Similar to the clinical findings,
umbralisib may have

unforeseen systemic toxicities.

1. Comprehensive toxicology
studies: Conduct thorough
safety assessments, including

hematology, clinical chemistry,
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and histopathology. 2. Monitor
for immune-related adverse
events: Pay close attention to
signs of colitis, pneumonitis,
and hepatotoxicity, which have
been observed with other PI3K
inhibitors.[11] 3. Long-term
studies: The increased risk of
death in the UNITY-CLL trial
was observed over time,
suggesting the importance of

long-term in vivo studies.[7]

Data Presentation: Summary of Key Clinical Trial

Results

Table 1: Efficacy of Umbralisib in Relapsed/Refractory Lymphomas (UNITY-NHL Trial)

Median
Overall ]
L Number of Complete Duration of
Indication . Response
Patients Response (CR) Response
Rate (ORR)
(DoR)
Marginal Zone
Not Reached[5]
Lymphoma 69 49%[1][5][17] 16%[1][5][17] (171
(MZL)
Follicular 11.1 months[5]
117 43%[1][5][17] 3%[1][5][17]
Lymphoma (FL) [12]

Table 2: Adverse Events of Special Interest with Umbralisib (Integrated Analysis)
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Adverse Event Any Grade Grade =3
Diarrhea 52.3%][11] 7.3%[11]
Nausea 41.5%[11]

Fatigue 31.8%[11]

Neutropenia - 11.3%[11]
Increased Aminotransferase

Levels 5.7%[11]
Pneumonia 7.8%[11]

Non-infectious Colitis 2.4%[11]

Pneumonitis 1.1%[11]

Data from an integrated
analysis of 371 patients across
four studies.[11]

Experimental Protocols

UNITY-NHL (NCT02793583) - Phase 2b Monotherapy Trial

» Patient Population: Adults with relapsed or refractory MZL (n=69) who had received at least
one prior anti-CD20-based regimen, or FL (n=117) who had received at least three prior lines
of systemic therapy.[1][7]

o Treatment: Umbralisib 800 mg administered orally once daily until disease progression or
unacceptable toxicity.[1][17]

e Primary Endpoint: Overall Response Rate (ORR) as determined by an Independent Review
Committee (IRC).[1][3]

e Secondary Endpoints: Duration of Response (DoR), Progression-Free Survival (PFS), and
safety.[4][18]

UNITY-CLL (NCT02611231) - Phase 3 Combination Trial
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Patient Population: Patients with previously untreated or relapsed/refractory Chronic
Lymphocytic Leukemia (CLL).[6]

Treatment Arms:
o Experimental Arm: Umbralisib in combination with ublituximab (U2).[6]

o Control Arm: Obinutuzumab plus chlorambucil.[6]

Primary Endpoint: Progression-Free Survival (PFS).

Key Safety Endpoint Leading to Withdrawal: Overall Survival (OS).[7][8]
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Caption: Umbralisib's dual inhibition of PI3K-delta and CK1-epsilon pathways.
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Caption: Timeline of umbralisib's clinical trials and regulatory journey.
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Caption: Potential reasons for the conflicting results in umbralisib studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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